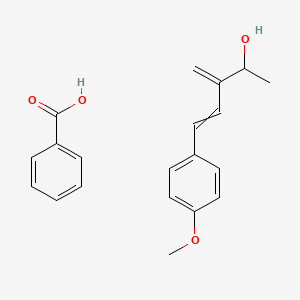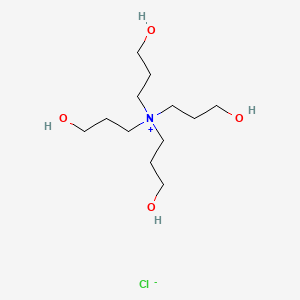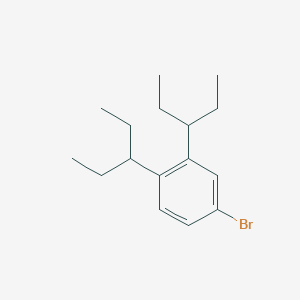![molecular formula C19H26O8 B14207087 Ethyl 3,5-bis[(tert-butoxycarbonyl)oxy]benzoate CAS No. 918402-90-1](/img/structure/B14207087.png)
Ethyl 3,5-bis[(tert-butoxycarbonyl)oxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,5-bis[(tert-butoxycarbonyl)oxy]benzoate is an organic compound that features prominently in synthetic organic chemistry. This compound is characterized by the presence of two tert-butoxycarbonyl groups attached to a benzoate ester. The tert-butoxycarbonyl group is commonly used as a protecting group for amines in organic synthesis due to its stability under basic conditions and ease of removal under acidic conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,5-bis[(tert-butoxycarbonyl)oxy]benzoate typically involves the esterification of 3,5-dihydroxybenzoic acid with ethyl alcohol in the presence of an acid catalyst. The resultant ester is then subjected to a reaction with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide to introduce the tert-butoxycarbonyl groups .
Industrial Production Methods
Industrial production of this compound can be achieved using flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3,5-bis[(tert-butoxycarbonyl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinones.
Substitution: Nucleophilic substitution reactions can occur at the ester or tert-butoxycarbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Substituted esters or carbamates.
Applications De Recherche Scientifique
Ethyl 3,5-bis[(tert-butoxycarbonyl)oxy]benzoate is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals, particularly in the protection of functional groups during multi-step synthesis.
Industry: Applied in the production of fine chemicals and intermediates.
Mécanisme D'action
The mechanism of action of ethyl 3,5-bis[(tert-butoxycarbonyl)oxy]benzoate primarily involves the protection of amine groups. The tert-butoxycarbonyl group is added to amines under basic conditions, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The protecting group can be removed under acidic conditions, regenerating the free amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3,5-dihydroxybenzoate: Lacks the tert-butoxycarbonyl groups, making it less stable under basic conditions.
Methyl 3,5-bis[(tert-butoxycarbonyl)oxy]benzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 4,4-bis[(tert-butoxycarbonyl)oxy]benzoate: Similar structure but with tert-butoxycarbonyl groups at different positions.
Uniqueness
This compound is unique due to its specific substitution pattern, which provides a balance of stability and reactivity. The presence of two tert-butoxycarbonyl groups enhances its utility as a protecting group in various synthetic applications .
Propriétés
Numéro CAS |
918402-90-1 |
|---|---|
Formule moléculaire |
C19H26O8 |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
ethyl 3,5-bis[(2-methylpropan-2-yl)oxycarbonyloxy]benzoate |
InChI |
InChI=1S/C19H26O8/c1-8-23-15(20)12-9-13(24-16(21)26-18(2,3)4)11-14(10-12)25-17(22)27-19(5,6)7/h9-11H,8H2,1-7H3 |
Clé InChI |
FKOKECKOWUJFAG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=CC(=C1)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![L-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14207006.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-6-carboxamide](/img/structure/B14207018.png)
![Pyridine, 3-[(4,4-diethoxy-1,2-butadienyl)oxy]-](/img/structure/B14207026.png)
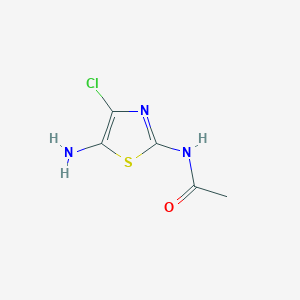
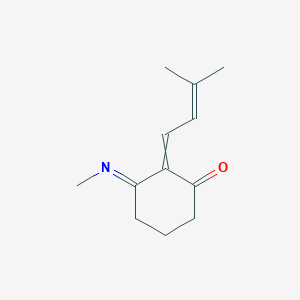
![1-Bromo-2-[(3-chlorophenyl)ethynyl]benzene](/img/structure/B14207041.png)
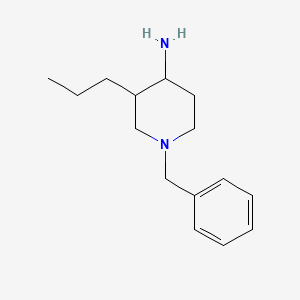

![4-[(4-Iodobenzoyl)oxy]-N,N,N-trimethylbutan-1-aminium iodide](/img/structure/B14207058.png)
![Phenol, 4-[5-[[(3-chlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14207068.png)
